INH6

Descripción general

Descripción

INH6 es un potente inhibidor del complejo Hec1/Nek2, que juega un papel crucial en la división celular y la alineación de los cromosomas. Este compuesto ha mostrado un potencial significativo en la interrupción de la interacción Hec1/Nek2, lo que lleva a la desalineación de los cromosomas y la muerte celular .

Métodos De Preparación

La síntesis de INH6 implica varios pasos, comenzando con la formación de la estructura central a través de una serie de reacciones orgánicas. La ruta sintética típicamente incluye el uso de varios reactivos y catalizadores para lograr la estructura química deseada. Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis a escala de laboratorio implica un control meticuloso de las condiciones de reacción para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

INH6 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que lleva a diferentes propiedades químicas.

Sustitución: this compound puede experimentar reacciones de sustitución donde un grupo funcional es reemplazado por otro, alterando su comportamiento químico. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. .

Aplicaciones Científicas De Investigación

INH6 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina:

Química: this compound se utiliza como una herramienta para estudiar el complejo Hec1/Nek2 y su papel en la división celular.

Biología: Se emplea en la investigación para comprender los mecanismos de alineación y segregación de cromosomas durante la mitosis.

Medicina: this compound ha mostrado potencial como agente anticancerígeno debido a su capacidad para inducir la apoptosis en las células cancerosas al interrumpir la interacción Hec1/Nek2.

Industria: Si bien sus aplicaciones industriales aún se encuentran en fase de exploración, el papel de this compound en la investigación lo convierte en un compuesto valioso para el desarrollo de nuevas estrategias terapéuticas

Mecanismo De Acción

INH6 ejerce sus efectos al dirigirse específicamente al complejo Hec1/Nek2. El compuesto se une a la proteína Hec1, interrumpiendo su interacción con Nek2. Esta interrupción conduce a la degradación del complejo Hec1/Nek2, causando desalineación de los cromosomas y, en última instancia, la muerte celular. Los objetivos moleculares involucrados en esta vía incluyen la proteína Hec1 y la cinasa Nek2, ambas esenciales para la segregación cromosómica adecuada durante la división celular .

Comparación Con Compuestos Similares

INH6 es único en su objetivo específico del complejo Hec1/Nek2. Compuestos similares incluyen otros inhibidores de la interacción Hec1/Nek2, tales como:

INH1: Otro inhibidor del complejo Hec1/Nek2, pero con diferentes propiedades químicas y potencia.

INH2: Un compuesto con efectos inhibitorios similares pero que varía en su mecanismo de acción y efectos celulares.

INH3: Conocido por su rango más amplio de objetivos, incluyendo otras proteínas involucradas en la división celular. La singularidad de this compound radica en su alta especificidad y potencia en la interrupción de la interacción Hec1/Nek2, lo que lo convierte en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas

Actividad Biológica

INH6, a compound of increasing interest in the field of medicinal chemistry, has shown promising biological activities that warrant detailed exploration. This article synthesizes current research findings, case studies, and data tables to present a thorough understanding of this compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which influences its biological interactions. The compound is a derivative of hydrazone, known for its diverse pharmacological properties. The structural features of this compound facilitate interactions with various biological targets, contributing to its therapeutic potential.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been reported to exhibit cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), HePG2 (liver cancer), and A549 (lung cancer). The IC50 values for this compound against these cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 17.8 |

| HePG2 | 12.4 |

| A549 | 22.4 |

These results indicate that this compound is particularly effective against HePG2 cells, suggesting a selective mechanism of action that may involve the modulation of key signaling pathways related to cell proliferation and apoptosis.

2. Antimicrobial Activity

This compound also demonstrates significant antimicrobial properties. A study focusing on its antibacterial effects revealed that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are presented in Table 2.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

The data indicate that this compound is more effective against Staphylococcus aureus compared to other tested strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. In vitro studies demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized in Table 3.

| Cytokine | Control (pg/mL) | This compound Treatment (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 75 |

These findings suggest that this compound may exert its anti-inflammatory effects through the inhibition of NF-κB signaling pathways, thereby modulating immune responses.

Case Studies and Research Findings

Several case studies have provided insights into the mechanisms underlying the biological activities of this compound:

- Study on Cancer Cell Lines : A comparative analysis showed that this compound induces apoptosis in HCT116 cells through the activation of caspase pathways, leading to increased levels of cleaved PARP.

- Antimicrobial Mechanism : Research indicated that this compound disrupts bacterial membrane integrity, leading to cell lysis and death, particularly in Staphylococcus aureus.

- Inflammation Model : In vivo studies using animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, further supporting its anti-inflammatory properties.

Propiedades

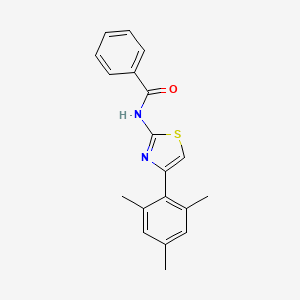

IUPAC Name |

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-12-9-13(2)17(14(3)10-12)16-11-23-19(20-16)21-18(22)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZLNJTXHZPHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.